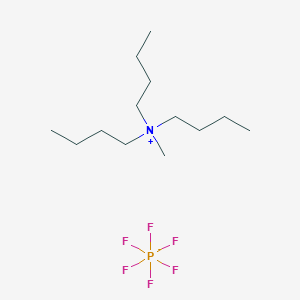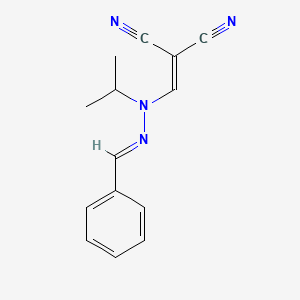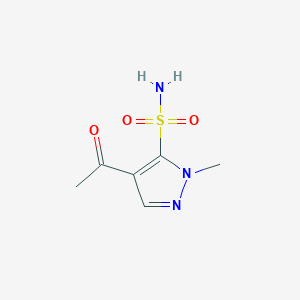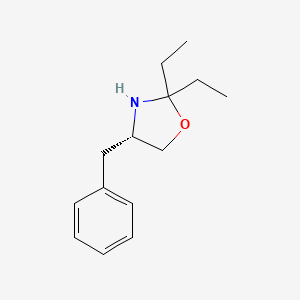
(S)-4-Benzyl-2,2-diethyloxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Benzyl-2,2-diethyloxazolidine is a chiral oxazolidine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the benzyl group and the oxazolidine ring imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2,2-diethyloxazolidine typically involves the reaction of benzylamine with diethyl carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(S)-4-Benzyl-2,2-diethyloxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, and substituted oxazolidines, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-4-Benzyl-2,2-diethyloxazolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
作用机制
The mechanism of action of (S)-4-Benzyl-2,2-diethyloxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The benzyl group may also contribute to the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
®-4-Benzyl-2,2-diethyloxazolidine: The enantiomer of the compound, which may have different biological activities and properties.
4-Benzyl-2,2-dimethyloxazolidine: A similar compound with methyl groups instead of ethyl groups, which can affect its reactivity and applications.
4-Benzyl-2,2-diethylthiazolidine: A sulfur-containing analog that may have different chemical and biological properties.
Uniqueness
(S)-4-Benzyl-2,2-diethyloxazolidine is unique due to its specific chiral configuration and the presence of both benzyl and diethyl groups
属性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC 名称 |
(4S)-4-benzyl-2,2-diethyl-1,3-oxazolidine |
InChI |
InChI=1S/C14H21NO/c1-3-14(4-2)15-13(11-16-14)10-12-8-6-5-7-9-12/h5-9,13,15H,3-4,10-11H2,1-2H3/t13-/m0/s1 |
InChI 键 |
JZEWCLPYGPPWLB-ZDUSSCGKSA-N |
手性 SMILES |
CCC1(N[C@H](CO1)CC2=CC=CC=C2)CC |
规范 SMILES |
CCC1(NC(CO1)CC2=CC=CC=C2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869527.png)
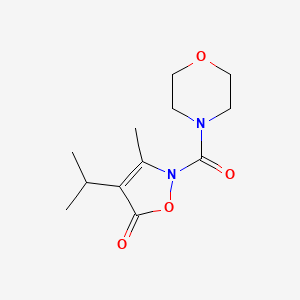
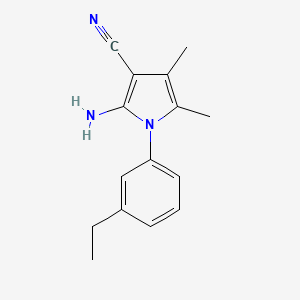
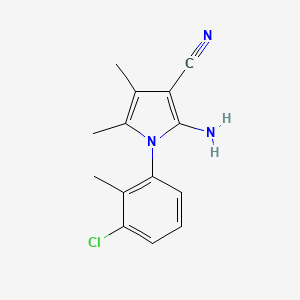
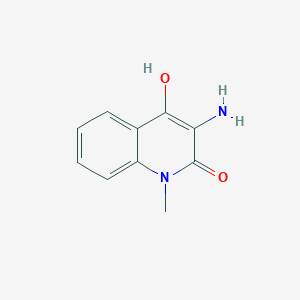
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)
![1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)

![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)
